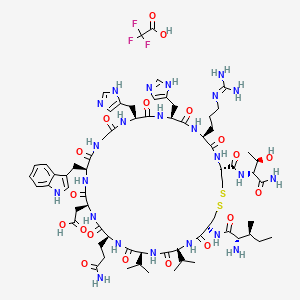

H-Ile-Cys(1)-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys(1)-D-aThr-NH2.TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- El nombre químico completo del compuesto es L-isoleucil-L-cisteinil-L-valil-L-valil-L-glutaminil-L-α-aspartil-L-triptofilglicil-L-histidil-L-histidil-L-arginil-L-cisteinil-L-treoninamida, cíclico (2→12)-disulfuro, sal de trifluoroacetato .

- Su fórmula molecular es C66H99N23O17S2 • XCF3COOH , con un peso molecular de 1550.8 g/mol .

Compstatina: es un péptido diseñado para inhibir la activación del complemento. Se dirige específicamente al componente 3 del complemento (C3), un actor central en el sistema del complemento.

Métodos De Preparación

Rutas Sintéticas: La Compstatina se puede sintetizar utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).

Condiciones de Reacción: Las condiciones específicas dependen de la estrategia sintética empleada.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala es limitada.

Análisis De Reacciones Químicas

Reactividad: La Compstatina experimenta diversas reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes: Estos varían en función de la reacción específica. Por ejemplo, la SPPS suele implicar reactivos de acoplamiento y grupos protectores.

Productos Principales: La escisión del enlace disulfuro produce la estructura peptídica cíclica.

Aplicaciones Científicas De Investigación

Inmunología e Inflamación: La inhibición de la activación del complemento por parte de la Compstatina la hace valiosa para estudiar las respuestas inmunitarias.

Biología: Los investigadores la utilizan para investigar los procesos mediados por el complemento.

Medicina: Las posibles aplicaciones terapéuticas incluyen el tratamiento de enfermedades relacionadas con el complemento.

Industria: Se está explorando su uso en el diagnóstico y el desarrollo de fármacos.

Mecanismo De Acción

Objetivo: La Compstatina se une al componente 3 del complemento (C3).

Efecto: Inhibe la escisión mediada por convertasa del C3, evitando la formación de C3a y C3b.

Vías: Impacta tanto en las vías clásicas como en las alternativas del complemento .

Comparación Con Compuestos Similares

Singularidad: La estructura cíclica de la Compstatina y su objetivo específico del C3 la distinguen.

Compuestos Similares: Si bien la Compstatina destaca, existen otros inhibidores del complemento, como el eculizumab y el ravulizumab .

Propiedades

Fórmula molecular |

C68H100F3N23O19S2 |

|---|---|

Peso molecular |

1664.8 g/mol |

Nombre IUPAC |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C66H99N23O17S2.C2HF3O2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102;3-2(4,5)1(6)7/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74);(H,6,7)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+;/m0./s1 |

Clave InChI |

DURMUHTUCAQKNL-CJVVNLCASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)

![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)

![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)